molecular formula C7H9BN2O3 B13876583 (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid CAS No. 1246022-34-3

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Cat. No.: B13876583
CAS No.: 1246022-34-3
M. Wt: 179.97 g/mol
InChI Key: RCPVUDMPXOZRCM-UHFFFAOYSA-N
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Description

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a methylcarbamoyl group at the 5-position and a boronic acid moiety at the 3-position. Its molecular formula is C₇H₉BN₂O₃ (molecular weight: 179.97 g/mol), and it is commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl compounds for pharmaceutical and materials science applications . The methylcarbamoyl group enhances solubility and may influence electronic properties, making it a versatile intermediate in medicinal chemistry.

Properties

CAS No.

1246022-34-3

Molecular Formula

C7H9BN2O3

Molecular Weight

179.97 g/mol

IUPAC Name

[5-(methylcarbamoyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-9-7(11)5-2-6(8(12)13)4-10-3-5/h2-4,12-13H,1H3,(H,9,11)

InChI Key

RCPVUDMPXOZRCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)NC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with a boron reagent under specific conditions to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridine derivatives (from substitution reactions).

Scientific Research Applications

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation in the presence of a palladium catalyst during Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, leading to the formation of the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (5-(Methylcarbamoyl)pyridin-3-yl)boronic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid 5-position C₁₀H₁₅BN₂O₃ 222.06 913835-99-1 Larger tert-butyl group increases steric hindrance, potentially reducing reactivity in couplings .
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid 6-position C₇H₉BN₂O₃ 179.97 1217340-94-7 Positional isomer; altered electronic effects due to carbamoyl group proximity to boron .
(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid 5-position C₈H₈BNO₄ 193.97 871329-53-2 Electron-withdrawing methoxycarbonyl group enhances electrophilicity, improving coupling yields .
(5-Phenylpyridin-3-yl)boronic acid 5-position C₁₁H₁₀BNO₂ 199.02 850991-38-7 Hydrophobic phenyl group improves membrane permeability in bioactive molecule synthesis .
(4-(4-Fluorophenyl)pyridin-3-yl)boronic acid 4-position C₁₁H₈BFN₂O₂ 234.00 N/A Fluorine substituent enhances metabolic stability; used in GSK-3 inhibitor synthesis .

Electronic and Steric Effects

  • Methylcarbamoyl vs. tert-Butylcarbamoyl : The tert-butyl analog (CAS 913835-99-1) exhibits greater steric bulk, which can hinder access to the boron center in Suzuki reactions, reducing reaction rates compared to the methyl derivative .
  • Methoxycarbonyl Substitution : The methoxycarbonyl group (CAS 871329-53-2) withdraws electron density, increasing the boron atom’s electrophilicity and accelerating transmetallation in cross-couplings .

Biological Activity

(5-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring with a methylcarbamoyl substituent, which enhances its interaction with various biological targets. The following sections explore its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Boronic Acid Group : The introduction of the boronic acid functional group is crucial for the compound's biological activity.
  • Substitution Reactions : The methylcarbamoyl group is introduced via nucleophilic substitution, enhancing the compound's selectivity towards specific enzymes and receptors.

Antioxidant and Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant properties, as evidenced by its low IC50 values in DPPH and CUPRAC assays:

Activity TypeIC50 Value (µg/mL)
DPPH Scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

Additionally, the compound has shown effective antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL, indicating its potential as an antibacterial agent .

Cytotoxicity

In vitro studies have revealed that this compound exhibits selective cytotoxicity against cancer cell lines while sparing healthy cells:

Cell LineIC50 Value (µg/mL)
MCF-7 (Cancer)18.76 ± 0.62
Healthy Cell LineNo Toxic Effect

This selectivity suggests that the compound could be developed further for anticancer therapies .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, yielding varying IC50 values across different enzymes:

Enzyme TypeIC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results highlight the compound's potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases and metabolic disorders .

Case Studies

Several case studies have investigated the biological activity of boronic acid derivatives similar to this compound:

  • Anticancer Activity : A study on boronic acid derivatives indicated their effectiveness as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Applications : Research has shown that boronic acids can disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics.

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